molecular formula C21H23N3O6S B8427603 ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate

ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Cat. No. B8427603
M. Wt: 445.5 g/mol
InChI Key: KHPXDOBGSHNKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552015B2

Procedure details

To a stirred solution of 2-hydroxymethyl-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic acid ethyl ester (800 mg, 1.79 mmol), in anhydrous pyridine (20 mL) under a nitrogen atmosphere is added phenyl chloroformate (0.566 mL, 4.5 mmol) in one lot. A gelatinous, white precipitate is formed. The stirred reaction mixture is heated to 80° C. After 45 minutes TLC/LCMS analysis indicates completion of the reaction. The reaction is allowed to cool and evaporated in vacuo to dryness. The residue is partitioned between ethyl acetate and 2 M HCl. The organic phase is separated, dried over anhydrous Na2SO4, and evaporated to give an off-white foam which is dried at high vacuum. The foam is dissolved in anhydrous THF (10 mL) and ethanolamine (2 mL, 33 mmol) is added. The reaction mixture is stirred overnight at room temperature under argon. TLC/LCMS analysis indicates completion of the reaction. The reaction mixture is evaporated in vacuo to dryness and the residue is partitioned between dichloromethane and 2 M HCl. The organic phase is separated, dried over anhydrous Na2SO4 and evaporated in vacuo to give an orange oil. Purification by flash chromatography on silica (gradient elution with ethyl acetate, 50% to 70% to 90%, in cyclohexane) provides the title compound as colourless crystals after drying at high vacuum (872 mg, 1.64 mmol, 91%). Mp 122-125° C.; 1H NMR (400 MHz, CDCl3) 1.41 (3 H, t, J=7 Hz), 2.30 (1 H, bm), 2.43 (3 H, s), 2.67 (3 H, d, J=5 Hz), 2.74 (3 H, s), 3.27 (2 H, m), 3.66 (2 H, bm), 4.45 (2 H, q, J=7 Hz), 4.73 (2 H, m), 4.97 (1 H, bm), 5.31 (1 H, bm), 7.45 (1 H, d, J=8 Hz), 7.49 (1 H, s), 7.71 (1 H, t, J=8 Hz), 7.79 (1 H, m), 8.10 (1 H, d, J=8 Hz); MS m/z (ES+) 533.2 (M+1, 100%); HPLC: retention time=4.313 min, >99%, column Phenomex-Kingsorb C18, 3 cm×4.6 mm ID, solvent system MeCN/H2O (0.1% TFA), gradient 10 to 90% MeCN, 10 min; Detection 254 nm.
Quantity
0.566 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:31])=[C:8]2[C:13](=[CH:14][C:15]=1[CH3:16])[N:12]=[C:11]([CH2:17][OH:18])[N:10]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[S:25](=[O:29])(=[O:28])[NH:26][CH3:27])[C:9]2=[O:30])=[O:5])[CH3:2].Cl[C:33](OC1C=CC=CC=1)=[O:34].[CH2:42]([CH2:44][NH2:45])[OH:43]>N1C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:31])=[C:8]2[C:13](=[CH:14][C:15]=1[CH3:16])[N:12]=[C:11]([CH2:17][O:18][C:33](=[O:34])[NH:45][CH2:44][CH2:42][OH:43])[N:10]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[S:25](=[O:29])(=[O:28])[NH:26][CH3:27])[C:9]2=[O:30])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C(=C2C(N(C(=NC2=CC1C)CO)C1=C(C=CC=C1)S(NC)(=O)=O)=O)C
Name
Quantity
0.566 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(O)CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at room temperature under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A gelatinous, white precipitate is formed
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
CUSTOM
Type
CUSTOM
Details
completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ethyl acetate and 2 M HCl
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an off-white foam which
CUSTOM
Type
CUSTOM
Details
is dried at high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The foam is dissolved in anhydrous THF (10 mL)
CUSTOM
Type
CUSTOM
Details
completion of the reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between dichloromethane and 2 M HCl
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica (gradient elution with ethyl acetate, 50% to 70% to 90%, in cyclohexane)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=C2C(N(C(=NC2=CC1C)COC(NCCO)=O)C1=C(C=CC=C1)S(NC)(=O)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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